2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylamine with 2-nitrobenzoyl chloride under basic conditions to form an intermediate, which is then cyclized to produce the final benzoxazinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoxazinone core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-phenyl-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
- 2,3-Dihydro-2-(4-chlorophenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one
Uniqueness
2,3-Dihydro-2-(4-methylphenyl)-3-(2-nitrobenzoyl)-4H-1,3-benzoxazin-4-one is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall properties.
Properties
CAS No. |
114439-77-9 |
---|---|
Molecular Formula |
C22H16N2O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3-(2-nitrobenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H16N2O5/c1-14-10-12-15(13-11-14)22-23(21(26)17-7-3-5-9-19(17)29-22)20(25)16-6-2-4-8-18(16)24(27)28/h2-13,22H,1H3 |
InChI Key |
ZWGWCZWOVAUVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(C(=O)C3=CC=CC=C3O2)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.